(Biphenyl-4-yloxy)acetic acid

概述

描述

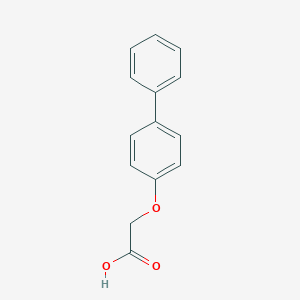

(Biphenyl-4-yloxy)acetic acid is an organic compound with the molecular formula C14H12O3 It consists of a biphenyl group attached to an acetic acid moiety through an oxygen atom

准备方法

Synthetic Routes and Reaction Conditions: (Biphenyl-4-yloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of biphenyl-4-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated systems.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Ester formation : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic conditions.

-

Amide synthesis : Forms hydrazides or amides via coupling with amines or hydrazines.

Example : Reaction with thiosemicarbazide to form 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide derivatives (Fig. 1):

-

Conditions : Ethanol/acetic acid solvent, triethylamine catalyst, reflux (80–100°C).

-

Monitoring : TLC (ethyl acetate/hexane, 3:7).

Table 1 : Key parameters for hydrazide synthesis

| Reagent | Solvent System | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Thiosemicarbazide | Ethanol/Acetic acid | Triethylamine | 65–70 | 6–8 |

Cyclization to Heterocyclic Derivatives

The compound serves as a precursor for synthesizing bioactive heterocycles:

-

1,3,4-Oxadiazoles/Thiadiazoles : Reacts with CS₂ or isothiocyanates under dehydrating conditions.

-

1,2,4-Triazoles : Cyclocondensation with hydrazines followed by intramolecular cyclization .

Mechanistic pathway :

-

Hydrazide intermediate formation via reaction with hydrazine hydrate.

-

Cyclization with CS₂ (for thiadiazoles) or NH₄SCN (for triazoles) in ethanol under reflux.

Table 2 : Reaction outcomes for heterocycle synthesis

| Heterocycle Type | Reagent Used | Yield (%) | Biological Activity Tested |

|---|---|---|---|

| 1,3,4-Oxadiazole | CS₂ | 58–63 | Anti-inflammatory |

| 1,2,4-Triazole | NH₄SCN | 60–68 | Analgesic |

Suzuki–Miyaura Cross-Coupling

The biphenyl moiety participates in palladium-catalyzed cross-coupling reactions to generate complex biaryl systems.

Optimized conditions (for analogous biphenyl derivatives ):

-

Catalyst : [(dppf)PdCl₂] (5 mol%).

-

Base : Cs₂CO₃.

-

Solvent : Water/1,4-dioxane (1:3).

-

Temperature : 100°C.

-

Yield : 60–65% in 6–8 hours.

Key observation : Reactions failed in polar aprotic solvents (DMSO, DMF) but succeeded in aqueous dioxane (Table 3).

Table 3 : Solvent and catalyst screening for coupling reactions

| Solvent System | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Water/1,4-dioxane (1:3) | [(dppf)PdCl₂] | Cs₂CO₃ | 60–65 |

| DMSO | Pd(OAc)₂ | K₂CO₃ | No reaction |

Crystal Packing and Hydrogen-Bonding Interactions

In the solid state, the compound forms cyclic R₂²(8) hydrogen-bonded dimers via carboxyl groups (Fig. 2). Adjacent dimers interact via C–H···π interactions (H···π distance: 2.86 Å), stabilizing the crystal lattice .

Structural note : The biphenyl system adopts a twisted conformation (dihedral angle: 47.51°), contrasting with planar conformations seen in unsubstituted biphenyls.

Reaction Monitoring and Characterization

科学研究应用

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic activities of biphenyl-4-yloxy acetic acid derivatives. These compounds are reported to exhibit lower ulcerogenic potential, making them suitable candidates for pain management therapies without the adverse gastrointestinal effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antidiabetic Activity

Research has identified that certain derivatives of biphenyl-4-yloxy acetic acid act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. These inhibitors demonstrate promising oral antihyperglycemic activity, suggesting potential use in the treatment of type 2 diabetes .

Structural Insights and Crystallography

The crystal structure of (biphenyl-4-yloxy)acetic acid reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to its stability and biological activity. The dihedral angle between the phenyl rings is approximately 47.51°, indicating a non-planar conformation that may influence its pharmacological properties .

Antimycobacterial Activity

A study conducted by Kamoda et al. (2006) demonstrated the antimycobacterial activity of biphenyl derivatives, suggesting that modifications to the biphenyl structure can enhance efficacy against Mycobacterium tuberculosis. This opens avenues for developing new antitubercular agents based on biphenyl-4-yloxy acetic acid .

Cancer Research

Thiadiazole derivatives of biphenyl-4-yloxy acetic acid have shown potential as anticancer agents. These compounds were tested for their ability to inhibit cancer cell proliferation and induce apoptosis, indicating their utility in cancer therapeutics .

Chemical Properties and Safety Profile

The compound is classified as harmful if swallowed and can cause skin irritation, emphasizing the need for careful handling in laboratory settings . Understanding its chemical properties is crucial for researchers aiming to synthesize and utilize this compound safely.

作用机制

The mechanism of action of (biphenyl-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

(Biphenyl-4-yloxy)acetic acid can be compared with other similar compounds, such as:

Biphenyl-4-carboxylic acid: Similar structure but lacks the acetic acid moiety.

Biphenyl-4-ylmethanol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.

Biphenyl-4-ylacetic acid: Similar structure but with a different substitution pattern on the biphenyl ring.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

生物活性

(Biphenyl-4-yloxy)acetic acid, also known as 2-(Biphenyl-4-yloxy)acetic acid, is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a biphenyl moiety linked to an acetic acid functional group. The compound exhibits a dihedral angle of 47.51° between the phenyl and benzene rings in its crystal form, which influences its biological interactions .

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a series of synthesized derivatives demonstrated significant anti-inflammatory effects in animal models. One study reported that certain derivatives exhibited up to 81.81% reduction in paw edema induced by carrageenan, surpassing the efficacy of standard anti-inflammatory drugs like flurbiprofen .

2. Analgesic Activity

The analgesic potential of this compound has been evaluated through various assays. Research indicates that specific derivatives showed analgesic activity ranging from 16.9% to 72.8%, with some compounds performing comparably to flurbiprofen, a well-known analgesic . This suggests that this compound could serve as a viable alternative for pain management.

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Certain derivatives have been screened for their ability to inhibit cancer cell proliferation, showing promising results against various cancer types . For example, compounds derived from this acid have been associated with significant cytotoxic effects on breast cancer cells.

4. Other Biological Activities

In addition to the aforementioned activities, this compound exhibits potential antibacterial and antimalarial properties. While some studies indicate limited antibacterial activity against certain strains, others suggest that derivatives may enhance efficacy against resistant bacterial strains .

Table 1: Summary of Biological Activities

Research Highlights

- Kumar et al. (2008) : Investigated the anti-inflammatory and analgesic properties of biphenyl derivatives and found promising results indicating lower ulcerogenic potential compared to traditional NSAIDs .

- Malamas et al. (2000) : Reported on the antihyperglycemic activity of biphenyl oxo-acetic acids, suggesting broader therapeutic applications beyond inflammation and pain management .

- Recent Advances : A series of studies have focused on synthesizing new derivatives with improved pharmacological profiles, emphasizing the need for further exploration into their mechanisms of action and safety profiles .

属性

IUPAC Name |

2-(4-phenylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXMWDXKHUIBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294294 | |

| Record name | (biphenyl-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-86-3 | |

| Record name | 13333-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13333-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the structure of (Biphenyl-4-yloxy)acetic acid?

A1: this compound is an organic compound with the molecular formula C14H12O3. [] Structurally, it consists of two benzene rings (forming a biphenyl group) connected to an oxyacetate group (-OCH2COOH). X-ray crystallography studies reveal that the two benzene rings within the biphenyl group are not coplanar but are slightly twisted with a dihedral angle of 47.51°.[1] This non-planar conformation can influence the molecule's interactions with other molecules and biological targets.

Q2: How does the structure of this compound relate to its potential as an anti-inflammatory agent?

A2: Research suggests that derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole rings, show promise as anti-inflammatory agents. [] While the exact mechanism is still under investigation, Quantitative Structure-Activity Relationship (QSAR) studies provide insights. These studies analyze the relationship between the structure of a molecule and its biological activity. 2D and 3D QSAR models, developed using tools like Partial Least Square (PLS) regression and Molecular Field Analysis, highlight specific structural features crucial for anti-inflammatory activity. [] This suggests that modifications to the this compound scaffold, particularly the introduction of specific heterocyclic rings, can be used to tune its anti-inflammatory properties.

Q3: Are there any specific examples of how this compound has been modified and what are the potential implications?

A3: Yes, researchers have successfully synthesized derivatives of this compound incorporating 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moieties linked to either ibuprofen or the this compound core. [] This modification strategy aims to combine the known pharmacological properties of ibuprofen, a widely used NSAID, with the potential anti-inflammatory effects of the modified this compound. While further research is needed to fully elucidate the pharmacological profile of these derivatives, this approach exemplifies how targeted structural modifications can potentially lead to compounds with enhanced or novel therapeutic properties.

Q4: Has this compound been found to form any interesting arrangements in its solid state?

A4: Yes, in its crystal form, this compound molecules interact through hydrogen bonding. [] Specifically, pairs of molecules form dimers through double O—H⋯O hydrogen bonds, creating a ring motif known as R22(8). Furthermore, these dimers are linked together by C—H⋯π interactions, resulting in the formation of extended zigzag layers within the crystal lattice. [] This organized packing arrangement highlights the importance of intermolecular interactions in influencing the solid-state properties of the compound.

Q5: Are there any available resources for researchers interested in further exploring this compound and its derivatives?

A5: Software like VLife MDS 4.3 has been instrumental in developing and analyzing QSAR models for this compound derivatives. [] This software offers a suite of tools for molecular modeling, simulation, and data analysis, making it a valuable resource for researchers investigating the structure-activity relationships of this compound class. Additionally, continued exploration of synthetic methodologies, as exemplified by the modified synthesis of [3,3′-di-sec-butyl-4′-(2-dimethylaminoethoxy)biphenyl-4-yloxy]acetic acid with improved yield, [] is crucial for advancing the field. Researchers can build upon these findings to design and synthesize novel derivatives with improved pharmacological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。